3-Ethoxy-2-propoxybenzaldehyde
Overview
Description
3-Ethoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a benzaldehyde derivative, characterized by the presence of ethoxy and propoxy groups attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-propoxybenzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol . The reaction mechanism involves the nucleophilic substitution of the bromide ion by the ethoxy group, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and propoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-Ethoxy-2-propoxybenzoic acid.
Reduction: 3-Ethoxy-2-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-propoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a potential precursor for the development of pharmaceutical compounds.
Industry: In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-propoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, the ethoxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxybenzaldehyde: Lacks the propoxy group, making it less hydrophobic.
2-Propoxybenzaldehyde: Lacks the ethoxy group, affecting its solubility and reactivity.
4-Ethoxy-3-propoxybenzaldehyde: Has different substitution patterns, leading to variations in chemical properties.
Uniqueness
3-Ethoxy-2-propoxybenzaldehyde is unique due to the presence of both ethoxy and propoxy groups, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-ethoxy-2-propoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h5-7,9H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLILBQTESXZCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OCC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397314 | |
Record name | 3-ethoxy-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100256-89-1 | |
Record name | 3-ethoxy-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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